molecular formula C17H17FN2O2S B5813792 methyl [4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)phenyl]acetate

methyl [4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)phenyl]acetate

Cat. No. B5813792
M. Wt: 332.4 g/mol
InChI Key: UCLCCNKHNLUDEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)phenyl]acetate, also known as MFA-1, is a chemical compound that has been extensively researched for its potential applications in various fields. This compound has been found to exhibit promising properties that could be useful in scientific research. In

Mechanism of Action

The mechanism of action of methyl [4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)phenyl]acetate is not fully understood. However, it has been found to interact with various receptors in the brain and nervous system, which could be responsible for its observed effects. This compound has been found to bind to the sigma-1 receptor, which has been implicated in various physiological and pathological processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to have potential analgesic properties, as well as anti-inflammatory properties. This compound has also been found to have potential applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.

Advantages and Limitations for Lab Experiments

Methyl [4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)phenyl]acetate has several advantages and limitations for lab experiments. One advantage is that it exhibits high selectivity and potency, which makes it a useful tool for studying various biological processes. However, one limitation is that it can be difficult to synthesize, which could limit its availability for research purposes.

Future Directions

There are several future directions for research on methyl [4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)phenyl]acetate. One direction is to further explore its potential applications in the treatment of various neurological disorders. Another direction is to investigate its potential applications in the development of new drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its interactions with various receptors in the brain and nervous system.

Synthesis Methods

Methyl [4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)phenyl]acetate can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 4-fluorobenzylamine with carbon disulfide to form the intermediate compound 4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)phenyl)acetic acid. This intermediate compound is then reacted with methyl iodide to form this compound.

Scientific Research Applications

Methyl [4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)phenyl]acetate has been extensively studied for its potential applications in scientific research. It has been found to exhibit promising properties that could be useful in various fields such as medicinal chemistry, biochemistry, and neuroscience. This compound has been found to have potential applications in the development of new drugs, as well as in the study of various physiological and biochemical processes.

properties

IUPAC Name

methyl 2-[4-[(4-fluorophenyl)methylcarbamothioylamino]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2S/c1-22-16(21)10-12-4-8-15(9-5-12)20-17(23)19-11-13-2-6-14(18)7-3-13/h2-9H,10-11H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLCCNKHNLUDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)NC(=S)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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